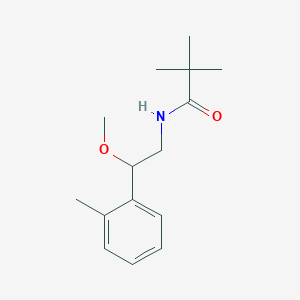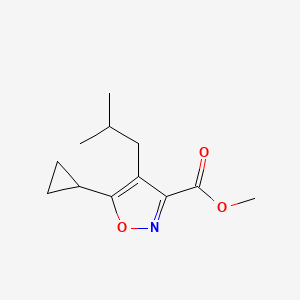![molecular formula C12H13ClN2O2 B2666579 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 923226-63-5](/img/structure/B2666579.png)
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide” is a chemical compound that belongs to the class of amides. It is commonly known as CPA and is widely used in scientific research. The compound has a molecular weight of 252.7 .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Physical And Chemical Properties Analysis
The compound “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide” is a powder at room temperature . It has a molecular weight of 252.7 .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide, focusing on six unique applications:
Pharmaceutical Development
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide is being explored for its potential as a pharmaceutical intermediate. Its unique chemical structure allows it to be used in the synthesis of various therapeutic compounds, particularly those targeting neurological disorders. Researchers are investigating its role in the development of new drugs for conditions such as epilepsy and anxiety disorders due to its potential effects on the central nervous system .
Cancer Research
This compound has shown promise in cancer research, particularly in the development of novel anticancer agents. Its ability to interfere with specific cellular pathways makes it a candidate for targeting cancer cells while minimizing damage to healthy cells. Studies are ongoing to determine its efficacy in inhibiting tumor growth and inducing apoptosis in cancerous cells .
Neuroprotective Agents
Research is also focusing on the neuroprotective properties of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide. It is being studied for its potential to protect neurons from damage caused by oxidative stress and neuroinflammation. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound’s anti-inflammatory properties are being explored for the treatment of various inflammatory conditions. Its ability to modulate inflammatory pathways could make it useful in developing new treatments for diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Research
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide is being investigated for its antimicrobial properties. Researchers are studying its effectiveness against a range of bacterial and fungal pathogens, with the aim of developing new antimicrobial agents that can overcome resistance issues associated with current treatments.
Biochemical Research
In biochemical research, this compound is used as a tool to study various biochemical pathways and mechanisms. Its unique structure allows it to interact with specific enzymes and receptors, providing insights into their functions and potential therapeutic targets. This application is crucial for understanding disease mechanisms and developing targeted therapies .
These applications highlight the versatility and potential of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-4-1-2-5-10(9)15-7-3-6-12(15)17/h1-2,4-5H,3,6-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJDBXNEHZTINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2666497.png)


![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2666501.png)

![5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2666504.png)
![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2666505.png)


![N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2666511.png)
![7-[(4-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2666512.png)


